1-(3-Fluoro-5-methylphenyl)ethan-1-amine
Overview
Description
1-(3-Fluoro-5-methylphenyl)ethan-1-amine is a synthetic compound that belongs to the class of phenethylamines. This compound is structurally similar to other phenethylamines such as amphetamines and MDMA. It has gained attention due to its potential therapeutic effects and psychoactive properties.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
Target of Action
It’s known that similar indole derivatives bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related indole derivatives are known to interact with their targets, leading to a variety of biological responses . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions could include a variety of cellular responses, depending on the specific pathways involved.
Result of Action
Related indole derivatives have been reported to exhibit a range of biological activities, including antiviral effects . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Comparison with Similar Compounds
Similar Compounds
Amphetamines: Structurally similar but differ in their specific functional groups and pharmacological effects.
MDMA (3,4-Methylenedioxymethamphetamine): Shares a similar phenethylamine backbone but has distinct psychoactive properties.
Phenethylamine: The parent compound of the class, with a simpler structure and different pharmacological profile
Uniqueness
1-(3-Fluoro-5-methylphenyl)ethan-1-amine is unique due to the presence of the fluorine atom and the specific positioning of the methyl group on the aromatic ring. These structural features contribute to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZNYBUCHPPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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